molecular formula C15H20N2O2 B11853425 Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B11853425
M. Wt: 260.33 g/mol
InChI Key: GGAGXWWADGXDIA-UHFFFAOYSA-N
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Description

Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone is a spirocyclic compound characterized by a unique structural framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone typically involves the Prins cyclization reaction. The starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is obtained by alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide .

Industrial Production Methods

the Prins cyclization reaction remains a key synthetic route for laboratory-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone stands out due to its specific structural features and its dual activity at both the sigma-1 receptor and the μ-opioid receptor. This dual activity makes it a promising candidate for the development of new analgesics with potentially fewer side effects compared to traditional opioids .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-4-yl(phenyl)methanone

InChI

InChI=1S/C15H20N2O2/c18-14(13-4-2-1-3-5-13)17-10-11-19-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2

InChI Key

GGAGXWWADGXDIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(CCO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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